3,9-Ditert-butylphenanthrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55125-03-6 |
|---|---|
Molecular Formula |
C22H26 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3,9-ditert-butylphenanthrene |
InChI |
InChI=1S/C22H26/c1-21(2,3)16-12-11-15-13-20(22(4,5)6)18-10-8-7-9-17(18)19(15)14-16/h7-14H,1-6H3 |
InChI Key |
UENRPNPQJZVMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)C(C)(C)C |
Origin of Product |
United States |
Synthesis and Spectroscopic Characterization
Established Synthetic Methodologies for Sterically Hindered Phenanthrenes
Several synthetic strategies have been developed to construct the phenanthrene (B1679779) core, with some being particularly amenable to the introduction of bulky substituents.
The photocyclization of stilbene derivatives is a classic and versatile method for synthesizing phenanthrenes. acs.orgbeilstein-journals.orgnih.gov This reaction involves the UV irradiation of a stilbene precursor, which undergoes an intramolecular cyclization to form a dihydrophenanthrene intermediate. beilstein-journals.org Subsequent oxidation, often with iodine, yields the final phenanthrene product. researchgate.netoup.com This method has been successfully employed for the synthesis of various substituted phenanthrenes, although yields can be influenced by the nature and position of the substituents. acs.org
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been utilized in multi-step syntheses of phenanthrenes. nih.govacs.orgtamu.edu This approach often involves the coupling of two smaller aromatic fragments to build a biphenyl (B1667301) precursor, which is then cyclized in a subsequent step to form the phenanthrene ring system. nih.govacs.org This method offers a high degree of flexibility in introducing a wide range of substituents with good regioselectivity. nih.gov
Other less common but still valuable methods for phenanthrene synthesis exist, such as the Hartmann-Rath synthesis. While not as widely used as photocyclization or Suzuki coupling, these alternative routes can provide access to specific substitution patterns that may be difficult to achieve through other means. The choice of synthetic method often depends on the availability of starting materials and the desired substitution pattern on the phenanthrene core.
Spectroscopic and Physicochemical Properties
The unique structural features of this compound give rise to distinct spectroscopic and physicochemical properties.
| Property | Value/Description |
| Molecular Formula | C22H26 |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
| UV-Vis Absorption | The presence of tert-butyl groups can cause shifts in the absorption bands compared to unsubstituted phenanthrene. researchgate.net |
| Fluorescence Emission | The steric hindrance can influence the fluorescence quantum yield and emission wavelength. |
Advanced Structural Elucidation and Conformational Analysis of 3,9 Ditert Butylphenanthrene Architectures
Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Supramolecular Assembly
Single-crystal X-ray diffraction (SC-XRD) provides precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry and packing in the crystalline state. saskoer.carsc.org
The phenanthrene (B1679779) core, in its unsubstituted form, is a planar aromatic system. However, the introduction of sterically demanding substituents, such as tert-butyl groups, can force the molecule to adopt a non-planar, helical conformation to alleviate the resulting strain. This phenomenon, known as strain-induced helical chirality, is a well-documented consequence of steric hindrance in polyaromatic systems. researchgate.netresearchgate.net
Table 1: Representative Torsion Angles in Sterically Hindered Phenanthrenes
| Compound | Substituents | Torsion Angle (C4–C4a–C4b–C5) | Reference |
|---|---|---|---|
| 4,5-bis(p-tert-butylphenyl)phenanthrene | p-tert-butylphenyl at C4 and C5 | 27.5(2)° | rsc.org |
This table presents data for related compounds to illustrate the concept of sterically induced helical distortion.
The primary source of non-planarity in 3,9-ditert-butylphenanthrene is the steric repulsion between the tert-butyl group at the 9-position and the proton at the adjacent C10 position, as well as between the tert-butyl group at the 3-position and the proton at the C4 position. Steric strain occurs when non-bonded atoms are forced closer than their van der Waals radii allow. saskoer.ca This repulsion forces the phenanthrene skeleton to twist, deviating from its ideal planar geometry.
The manner in which molecules of this compound arrange themselves in a crystal lattice is governed by a delicate balance of weak intermolecular interactions. mdpi.com These interactions can include van der Waals forces, C-H···π interactions, and potential π-π stacking interactions, although the bulky tert-butyl groups may hinder efficient π-π stacking. mdpi.com
The analysis of crystal packing in similarly substituted aromatic compounds often reveals that these weak interactions, while individually not strong, collectively dictate the supramolecular assembly. mdpi.comnih.gov For instance, in the crystal structure of 3,6-dimethylphenanthrene-9,10-dicarbonitrile, specific intermolecular contacts and stacking motifs are observed. researchgate.net The bulky tert-butyl groups in this compound are expected to play a significant role in directing the crystal packing, likely leading to a structure where the molecules are arranged to minimize steric clashes between the substituents of neighboring molecules. This could result in a less dense packing arrangement compared to planar phenanthrene.
Solution-Phase Spectroscopic Characterization of Molecular Structure
Spectroscopic techniques are invaluable for elucidating the structure and dynamics of molecules in solution, providing complementary information to solid-state studies.
High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity of atoms within a molecule and for probing its dynamic behavior in solution. oeno-one.eu The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra provide a detailed fingerprint of the molecular structure.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the two non-equivalent tert-butyl groups. The aromatic region would display a complex pattern of coupled signals, and their precise assignment would require two-dimensional NMR techniques such as COSY (Correlation Spectroscopy). The integration of the signals would confirm the number of protons in each environment.
The ¹³C NMR spectrum would similarly show characteristic signals for the aromatic carbons and the carbons of the tert-butyl groups. The chemical shifts of the carbons directly attached to the tert-butyl groups, as well as the quaternary carbons of the tert-butyl groups themselves, would be particularly informative.
Furthermore, variable-temperature NMR studies can provide insights into the conformational dynamics of the molecule in solution. rsc.orgnih.govnih.gov For instance, if there is restricted rotation around the C-C bonds connecting the tert-butyl groups to the phenanthrene core, this might be observable as a broadening or splitting of NMR signals at low temperatures. A study on 9-tert-butylthiophenanthrene demonstrated the use of detailed NMR analysis, including NOE (Nuclear Overhauser Effect) difference spectra, to confirm the orientation of the side chain in solution is similar to that in the solid state. psu.edu
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Phenanthrenes and Related Structures
| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| tert-butyl group (generic) | ¹H | ~1.3 | sigmaaldrich.com |
| tert-butyl group (generic) | ¹³C (CH₃) | ~31 | sigmaaldrich.com |
| tert-butyl group (generic) | ¹³C (quaternary C) | ~35 | sigmaaldrich.com |
| Aromatic protons (phenanthrene) | ¹H | 7.5 - 8.7 | mdpi.com |
This table provides typical chemical shift ranges for the functional groups present in this compound based on general NMR data and data for related compounds.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" that is sensitive to its structure and conformation. ksu.edu.sacornell.edu These techniques are complementary; IR spectroscopy is more sensitive to vibrations that involve a change in the dipole moment, while Raman spectroscopy is more sensitive to vibrations that involve a change in polarizability. kurouskilab.com
For this compound, the IR and Raman spectra would be dominated by bands corresponding to the vibrations of the aromatic rings and the tert-butyl groups.
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching (tert-butyl): Expected in the 2960-2850 cm⁻¹ region.
Aromatic C=C stretching: A series of bands between 1600 cm⁻¹ and 1450 cm⁻¹.
C-H bending vibrations: Both in-plane and out-of-plane bending modes for the aromatic and aliphatic C-H bonds would appear in the fingerprint region (below 1500 cm⁻¹).
Skeletal vibrations: Vibrations of the entire carbon skeleton would also contribute to the complex pattern in the fingerprint region.
The vibrational spectra are also sensitive to the conformation of the molecule. The helical distortion induced by the tert-butyl groups would likely lead to subtle shifts in the vibrational frequencies compared to a planar phenanthrene derivative. scispace.comaip.org Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes and to understand how they relate to the molecular structure. acs.org
Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |
| Aliphatic C-H (tert-butyl) | Stretching | 2960 - 2850 | IR, Raman |
| Aromatic C=C | Stretching | 1600 - 1450 | IR, Raman |
| C-H (tert-butyl) | Bending | ~1365 | IR |
This table provides a general guide to the expected vibrational frequencies.
Dynamic Stereochemistry and Chiroptical Properties Arising from Bulky Substituents
The presence of sterically demanding groups on the phenanthrene core introduces fascinating aspects of dynamic stereochemistry, including hindered rotation and the potential for new forms of chirality.
Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. youtube.com In most simple alkanes, this rotation is rapid at room temperature. youtube.com However, when bulky substituents are present, the energy barrier to rotation can be significant, leading to hindered rotation and the existence of stable or semi-stable conformers known as rotamers. researchgate.netbrynmawr.edu
Axial chirality is a special type of stereoisomerism where a molecule lacks a traditional chiral center but is chiral due to the non-planar arrangement of substituents around an axis of chirality. wikipedia.org This is most famously observed in atropisomers of substituted biaryl compounds, where bulky ortho-substituents restrict rotation around the aryl-aryl single bond. acs.org
While phenanthrene is not a biaryl, the introduction of sufficiently bulky groups can induce a helical twist in the polycyclic framework, creating a chiral axis. researchgate.netirbbarcelona.org For this compound, the steric repulsion between the tert-butyl groups and the protons on the adjacent rings could force the phenanthrene skeleton into a stable, helically distorted conformation. If the barrier to inversion between the left-handed (M) and right-handed (P) helical forms is high enough, the molecule would exist as a pair of enantiomers (atropisomers). nih.gov The existence of stable atropisomers is dependent on the rotational barrier, which is influenced by the size of the substituents and their positions on the aromatic core. acs.org While less common than in biaryls, atropisomerism has been observed in highly substituted and strained phenanthrene systems. researchgate.netacs.org
Table 2: Analysis of Potential Axial Chirality in this compound
| Requirement for Axial Chirality | Application to this compound | Comment |
| Axis of Chirality | The C3-C9 axis of the phenanthrene core could be considered a potential chiral axis. | The molecule is not a traditional biaryl, but steric hindrance can induce helicity. |
| Restricted Rotation | The bulky tert-butyl groups can sterically interact with neighboring protons, creating a barrier to planarization or helical inversion. rsc.org | The magnitude of this barrier would need to be determined experimentally or computationally. |
| Non-superimposable Mirror Images | A stable helical conformation would be non-superimposable on its mirror image. | This would lead to the existence of (P) and (M) enantiomers. wikipedia.org |
This table outlines the theoretical basis for considering the potential for axial chirality in this compound based on established principles of stereochemistry.
Role in Materials Science and Organic Electronics
Application as Building Blocks for Organic Light-Emitting Diodes (OLEDs)
Phenanthrene (B1679779) derivatives are widely explored as components in OLEDs, serving as emitters, hosts, or charge-transporting materials. academie-sciences.fracademie-sciences.fr The introduction of bulky substituents can improve the amorphous nature of thin films, preventing crystallization and enhancing device stability and efficiency. The tunable electronic properties allow for the design of materials with specific emission colors and charge-transport characteristics.
Potential in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)
The tailored electronic properties and solid-state packing of sterically hindered phenanthrenes also make them relevant for OFETs and OPVs. rsc.orgkoreascience.kr In OFETs, the molecular packing and intermolecular electronic coupling are crucial for efficient charge transport. In OPVs, the HOMO and LUMO energy levels of the donor and acceptor materials must be well-matched to ensure efficient charge separation and collection. koreascience.kr The ability to modify these properties through substitution is a key advantage of using phenanthrene-based materials.
Conclusion
3,9-Ditert-butylphenanthrene stands as a significant model compound for understanding the fundamental principles governing sterically hindered polycyclic aromatic hydrocarbons. The presence of the bulky tert-butyl groups induces a non-planar geometry, which in turn profoundly influences its electronic and photophysical properties. The synthetic strategies developed to access this and related molecules, coupled with detailed spectroscopic and electrochemical characterization, have provided invaluable insights into the structure-property relationships of non-planar aromatic systems. This knowledge is instrumental in the ongoing development of advanced organic materials for a wide range of applications in organic electronics, from vibrant OLED displays to efficient solar cells. The continued exploration of this compound and its analogs will undoubtedly pave the way for the rational design of new functional materials with precisely tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
